![molecular formula C14H9BrF4O B14780450 [2-Bromo-4-fluoro-6-(trifluoromethyl)-phenyl]-benzyl ether](/img/structure/B14780450.png)
[2-Bromo-4-fluoro-6-(trifluoromethyl)-phenyl]-benzyl ether
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[2-Bromo-4-fluoro-6-(trifluoromethyl)-phenyl]-benzyl ether is a complex organic compound characterized by the presence of bromine, fluorine, and trifluoromethyl groups attached to a benzyl ether structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [2-Bromo-4-fluoro-6-(trifluoromethyl)-phenyl]-benzyl ether typically involves multiple steps, starting with the preparation of the core benzyl ether structure. One common method involves the use of Friedel-Crafts acylation followed by a series of substitution reactions to introduce the bromine, fluorine, and trifluoromethyl groups . The reaction conditions often require the use of catalysts such as anhydrous ferric chloride and controlled temperatures to ensure the desired substitutions occur efficiently .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques to ensure the final product meets the required purity standards.
Analyse Chemischer Reaktionen
Types of Reactions
[2-Bromo-4-fluoro-6-(trifluoromethyl)-phenyl]-benzyl ether can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Common reagents used in these reactions include halogenating agents, reducing agents, and oxidizing agents. The reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of substituted benzyl ethers depending on the nucleophiles employed.
Wissenschaftliche Forschungsanwendungen
[2-Bromo-4-fluoro-6-(trifluoromethyl)-phenyl]-benzyl ether has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound can be used in the study of biological pathways and as a probe in biochemical assays.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties
Wirkmechanismus
The mechanism of action of [2-Bromo-4-fluoro-6-(trifluoromethyl)-phenyl]-benzyl ether involves its interaction with specific molecular targets and pathways. The presence of bromine, fluorine, and trifluoromethyl groups can influence the compound’s reactivity and binding affinity to various biological molecules. These interactions can modulate enzymatic activities, receptor functions, and other cellular processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Bromo-4-fluoro-6-(trifluoromethyl)aniline: Similar in structure but with an amine group instead of a benzyl ether.
4-Bromo-2-fluoro-1-(trifluoromethoxy)benzene: Contains a trifluoromethoxy group instead of a trifluoromethyl group.
6-Bromo-2-fluoro-3-(trifluoromethyl)benzoic acid: Features a carboxylic acid group instead of a benzyl ether.
Uniqueness
The uniqueness of [2-Bromo-4-fluoro-6-(trifluoromethyl)-phenyl]-benzyl ether lies in its specific combination of functional groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for targeted applications in various fields of research and industry.
Eigenschaften
Molekularformel |
C14H9BrF4O |
---|---|
Molekulargewicht |
349.12 g/mol |
IUPAC-Name |
1-bromo-5-fluoro-2-phenylmethoxy-3-(trifluoromethyl)benzene |
InChI |
InChI=1S/C14H9BrF4O/c15-12-7-10(16)6-11(14(17,18)19)13(12)20-8-9-4-2-1-3-5-9/h1-7H,8H2 |
InChI-Schlüssel |
KGBDESWYAMVTDA-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)COC2=C(C=C(C=C2Br)F)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.